2-Phenylpyridin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

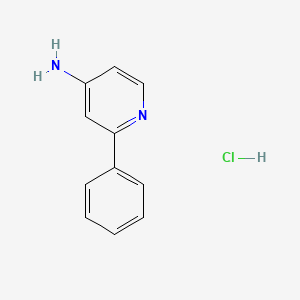

2-phenylpyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-8H,(H2,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQILZKVLVWTURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-29-5 |

Source

|

| Record name | 4-Pyridinamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2-Phenylpyridin-4-amine hydrochloride CAS number and properties

An In-Depth Technical Guide to 2-Phenylpyridin-4-amine Hydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate and research tool. The N-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous targeted therapeutics.[1] This document offers an in-depth exploration of the compound's core properties, a validated synthesis protocol grounded in established palladium-catalyzed cross-coupling reactions, and its significant application as a selective modulator of lysosomal function. We will detail its chemical characteristics, provide a step-by-step synthesis workflow, and discuss its mechanism of action as an inhibitor of the lysosomal cation channel TMEM175, a target of interest in neurodegenerative disease research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Compound Identity and Properties

2-Phenylpyridin-4-amine and its hydrochloride salt are fundamental building blocks in synthetic chemistry and serve as valuable probes in chemical biology.

Chemical Structure and Identifiers

-

Compound Name: this compound

-

CAS Number: 1187930-29-5[2]

-

Molecular Formula: C₁₁H₁₁ClN₂[2]

-

Molecular Weight: 206.67 g/mol [2]

The free base, 2-Phenylpyridin-4-amine, is also commonly referenced:

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the free base, 2-Phenylpyridin-4-amine, which dictates the behavior of the active moiety.

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | PubChem[3] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Complexity | 152 | PubChem[3] |

Safety and Handling

As with its parent compound, this compound should be handled with care. The free base is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3]

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Avoid breathing dust.[5]

-

Wash hands thoroughly after handling.[5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][6] If on skin, wash with plenty of soap and water.[5][6] If swallowed, call a poison center or doctor immediately.[5]

Synthesis and Analytical Characterization

The synthesis of 2-phenylpyridin-4-ylamine is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields. The hydrochloride salt is subsequently formed in a final acid-base reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the free base, 2-phenylpyridin-4-ylamine, which is the immediate precursor to the hydrochloride salt.

Rationale: The choice of a Suzuki coupling is based on its proven reliability for constructing biaryl systems. Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for this transformation. Sodium carbonate serves as the necessary base to activate the boronic acid for transmetalation. A biphasic solvent system (toluene/water) facilitates the reaction by dissolving both the organic starting materials and the inorganic base.

Step-by-Step Methodology: [4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add toluene (forming a ~0.6 M solution of the starting pyridine) followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the biphasic mixture to reflux (approximately 100°C) and stir vigorously for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Purification (Free Base): Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-phenylpyridin-4-ylamine as a solid.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis Workflow Diagram

Caption: Suzuki coupling synthesis workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ES-MS) is used to confirm the molecular weight of the compound. The free base will show a protonated molecule [M+H]⁺ at m/z 171.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any unreacted starting materials or byproducts.

Applications in Drug Discovery and Chemical Biology

While derivatives of the broader N-phenylpyridine and N-phenylpyrimidine classes are widely investigated as kinase inhibitors for oncology, 2-Phenylpyridin-4-amine (2-PPA) itself has emerged as a specific and valuable tool for studying lysosomal function.[1][7]

Primary Mechanism of Action: TMEM175 Inhibition

2-PPA has been identified as a selective inhibitor of Transmembrane Protein 175 (TMEM175), a lysosomal potassium channel.[4]

-

Causality of Action: TMEM175 is crucial for maintaining the lysosome's internal ion balance and membrane potential, which are, in turn, essential for proper lysosomal function, including the breakdown and recycling of cellular waste. By inhibiting TMEM175, 2-PPA disrupts this ionic homeostasis. This disruption paradoxically leads to an increase in the catabolic activity of lysosomes, accelerating the degradation of macromolecules.[4]

-

Therapeutic Relevance: Lysosomal dysfunction is a key pathological feature of several neurodegenerative disorders, most notably Parkinson's disease. The ability of 2-PPA to enhance lysosomal catabolism makes it a critical research tool for investigating pathways to clear toxic protein aggregates (like α-synuclein) and restore cellular health in models of these diseases.[4] The IC₅₀ for this inhibition is reported to be 32 μM.[4]

Proposed Mechanism of Action Diagram

Caption: Mechanism of 2-PPA as a TMEM175 inhibitor.

Conclusion

This compound is a valuable and versatile chemical entity. Its synthesis is readily achievable through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. Beyond its utility as a synthetic intermediate, its specific biological activity as a selective inhibitor of the lysosomal channel TMEM175 positions it as an indispensable tool for researchers in neurodegeneration and cell biology. This guide provides the foundational knowledge required for the synthesis, characterization, and informed application of this compound in advanced research settings.

References

-

2-Phenylpyridin-4-amine. PubChem, National Institutes of Health. [Link]

- Synthesis method of 2-amino pyridine compounds.

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. [Link]

-

2-Pyridinamine, 4-phenyl-. PubChem, National Institutes of Health. [Link]

-

2-Phenylpyrimidin-4-amine. PubChem, National Institutes of Health. [Link]

-

C−H Activation of Phenyl Imines and 2-Phenylpyridines. ACS Publications. [Link]

-

Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed, National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-PHENYL-PYRIDIN-4-YLAMINE | 21203-86-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Phenylpyridin-4-amine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyridin-4-amine scaffold represents a privileged structure in medicinal chemistry, with related aminopyridine and phenylpyridine analogs exhibiting a wide range of biological activities. While the precise mechanism of action for 2-Phenylpyridin-4-amine hydrochloride is yet to be fully elucidated in publicly available literature, its structural motifs suggest several plausible and compelling therapeutic hypotheses. Aminopyridines are known to act as potassium channel blockers, while various phenylpyridine derivatives have shown promise as kinase inhibitors and modulators of inflammatory pathways.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of this compound. We will detail a proposed research program, from initial broad-based screening to specific target validation and pathway analysis, providing field-proven insights into experimental design and interpretation.

Introduction: The Therapeutic Potential of the Phenylpyridine Scaffold

The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to form key hydrogen bonds and participate in various biological interactions.[5] The addition of a phenyl group can introduce further binding interactions and influence the compound's pharmacokinetic properties. The 4-amino group is a critical feature, as seen in compounds like 4-aminopyridine (dalfampridine), a known blocker of voltage-gated potassium channels used to improve walking in patients with multiple sclerosis.[1][6][7]

Given the structural similarities, a primary hypothesis for the mechanism of action of this compound is the modulation of ion channels. However, the broader class of phenylpyridine derivatives has also been implicated in other therapeutic areas. For instance, derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) in cancer and as inhibitors of TNFα overproduction in inflammatory conditions.[4][8] Therefore, a thorough investigation must be broad in its initial scope.

This guide will outline a logical, multi-pronged approach to deconvolve the molecular mechanism(s) of this compound.

Proposed Research Program: A Multi-Pillar Approach to Mechanism of Action Elucidation

A robust investigation into a novel compound's mechanism of action necessitates a multi-faceted approach, combining broad, unbiased screening with focused, hypothesis-driven experiments.[9][10] Our proposed workflow is structured into three main pillars:

-

Pillar 1: Broad Phenotypic and Target-Agnostic Screening

-

Pillar 2: Hypothesis-Driven Target Identification and Validation

-

Pillar 3: Signaling Pathway and Functional Cellular Impact Analysis

Below is a visual representation of this proposed research workflow:

Caption: Proposed workflow for elucidating the mechanism of action.

Pillar 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase of investigation should cast a wide net to identify the biological context in which this compound is active.

High-Throughput Phenotypic Screening

A panel of diverse cell-based assays can rapidly identify the compound's effects on cellular phenotypes.

| Assay Type | Rationale | Example Cell Lines | Key Readouts |

| Cell Proliferation | To identify potential anti-cancer activity. | HCT-116 (colon), MCF-7 (breast), A549 (lung) | IC50 values |

| Cytokine Release | To assess anti-inflammatory potential. | LPS-stimulated PBMCs or THP-1 cells | Levels of TNFα, IL-6, IL-1β |

| Neuronal Viability | To screen for neuroprotective or neurotoxic effects. | SH-SY5Y, PC12 | Cell viability, neurite outgrowth |

Target-Agnostic Identification

These methods aim to identify direct binding partners of the compound without prior assumptions.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of 2-Phenylpyridin-4-amine with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare cell lysates from a responsive cell line identified in phenotypic screening.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial.

-

Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins, often using a denaturing buffer.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binding partners.

Pillar 2: Hypothesis-Driven Target Identification and Validation

Based on the structural class of this compound and initial screening data, we can formulate specific hypotheses about its molecular targets.

Primary Hypotheses and Proposed Assays

| Target Class | Rationale | Proposed Primary Assay |

| Voltage-Gated K+ Channels | The 4-aminopyridine substructure is a known K+ channel blocker.[1][3][6][7] | Patch-clamp electrophysiology on cells expressing various K+ channel subtypes. |

| Protein Kinases | Phenylpyridine derivatives have been reported as kinase inhibitors (e.g., CDK2).[4][11] | In vitro kinase panel screening (e.g., against a broad panel of hundreds of kinases). |

| TNFα Production Pathway | Phenylpyridine-2-ylguanidines inhibit TNFα overproduction.[8] | ELISA-based measurement of TNFα from LPS-stimulated immune cells. |

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis: Lyse the cells to release soluble proteins.

-

Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Pillar 3: Signaling Pathway and Functional Cellular Impact Analysis

Once a validated target is identified, the next step is to understand the downstream consequences of its modulation.

Elucidating Downstream Signaling

If, for example, a specific kinase is identified as a primary target, the subsequent signaling cascade must be investigated.

Experimental Protocol: Phospho-Proteomics

-

Cell Treatment: Treat a relevant cell line with this compound at a concentration that engages the target.

-

Lysis and Digestion: Lyse the cells and digest the proteins into peptides.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) chromatography or phospho-specific antibody pulldowns.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation.

-

Bioinformatic Analysis: Use pathway analysis software to map the observed phosphorylation changes onto known signaling pathways.

This approach can reveal the broader impact of target engagement on cellular signaling networks.

A Potential Kinase Inhibition Pathway

Based on literature for related compounds, a plausible signaling pathway to investigate if a kinase like CDK2 is identified is the cell cycle progression pathway.[4][11]

Caption: Hypothetical pathway of cell cycle inhibition via CDK2.

Conclusion

While the definitive mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a strong foundation for a targeted and logical investigational plan. The aminopyridine moiety points towards potential activity as an ion channel modulator, while the phenylpyridine core is present in numerous kinase inhibitors. The multi-pillar approach outlined in this guide—combining broad phenotypic screening, specific target identification and validation, and in-depth pathway analysis—provides a robust framework for elucidating the compound's biological function. The successful execution of these studies will be critical in unlocking the therapeutic potential of this promising chemical scaffold.

References

- National Center for Biotechnology Information. "Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery." PubChem.

- Keam, S. J. "The use of aminopyridines in neurological disorders." PubMed, 2017.

- Broad Institute. "Mechanism of Action: discover your small molecule's interactions and targets." Broad Institute.

- BenchChem. "3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development." BenchChem.

- Donev, R. "4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases." Pharmacol Rep, 2019.

- National Center for Biotechnology Information. "Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery." PubMed Central, 2017.

- SmallMolecules.com. "Mechanisms of Action in Small Molecules." SmallMolecules.com.

- National Center for Biotechnology Information. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." PubMed Central.

- Khalid, T., et al. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Publishing, 2025.

- BenchChem. "Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents." BenchChem.

- National Center for Biotechnology Information. "2-Phenylpyridin-4-amine." PubChem.

- Schreiber, S. L. "Target identification and mechanism of action in chemical biology and drug discovery." Nat Rev Drug Discov, 2010.

- Murray, A. W. "4-aminopyridine-a review." PubMed, 1982.

- Gessi, S., et al. "Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation." Eur J Med Chem, 2018.

- BenchChem. "Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals." BenchChem.

- Shafique, R., et al. "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." RSC Adv, 2021.

Sources

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

2-Phenylpyridin-4-amine hydrochloride solubility in DMSO and water

An In-depth Technical Guide to the Solubility of 2-Phenylpyridin-4-amine Hydrochloride in DMSO and Water

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in two critical solvents for research and development: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes foundational chemical principles to provide a robust qualitative assessment. This compound is anticipated to exhibit high solubility in the polar aprotic solvent DMSO, owing to DMSO's ability to solvate both the ionic and organic moieties of the molecule. Its solubility in water is expected to be more limited. The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the free base; however, the hydrophobic phenyl and pyridine rings will likely restrict its upper limit. This guide details the underlying physicochemical principles governing these interactions and provides field-proven, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise, application-specific data.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As with any biologically active agent, its utility is fundamentally linked to its solubility. The ability to create solutions of known and reproducible concentrations is a prerequisite for virtually all downstream applications, from high-throughput screening and in vitro assays to formulation development for in vivo studies.

The choice of solvent is paramount. DMSO is widely employed in early-stage discovery due to its exceptional solvating power for a broad range of organic compounds.[1][2] Water, as the universal biological solvent, is the ultimate medium in which a drug must be soluble to ensure bioavailability and therapeutic effect. Understanding the behavior of this compound in both solvents is therefore not merely a technical exercise but a critical step in its development pathway. This guide provides the theoretical framework and practical methodologies to empower researchers in this endeavor.

Physicochemical Properties of Solute and Solvents

A molecule's solubility is dictated by its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[3]

-

This compound (Solute):

-

Molecular Formula: C₁₁H₁₁ClN₂

-

Molecular Weight: 206.67 g/mol [4]

-

Structure: This molecule is an ionic salt. It consists of a protonated 2-phenylpyridin-4-amine cation and a chloride anion. The cation possesses a complex character:

-

Hydrophilic/Polar Regions: The protonated pyridinium nitrogen and the primary amine group are polar and capable of hydrogen bonding. The ionic nature of the hydrochloride salt is the primary driver for aqueous solubility.

-

Hydrophobic/Nonpolar Regions: The phenyl ring and the pyridine ring are aromatic, nonpolar structures that contribute to the molecule's hydrophobicity.[5]

-

-

-

Dimethyl Sulfoxide (DMSO) (Solvent):

-

Nature: A polar aprotic solvent.[6]

-

Properties: DMSO has a highly polar sulfur-oxygen double bond, giving it a large dipole moment. However, it lacks acidic protons and cannot act as a hydrogen bond donor. Its versatility stems from its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It readily accepts hydrogen bonds and can effectively solvate cations.

-

-

Water (H₂O) (Solvent):

Theoretical Solubility Assessment

Based on the physicochemical properties, we can predict the solubility behavior.

Solubility in Water

The dissolution in water is a balance between two opposing energetic factors:

-

Favorable Interactions: The energy released from the hydration of the pyridinium cation and the chloride anion. Water molecules will orient their partial negative dipoles (oxygen) around the cation and their partial positive dipoles (hydrogen) around the chloride anion, forming stable hydration shells.[9] The polar amine group can also participate in hydrogen bonding with water.

-

Unfavorable Interactions: The energy required to disrupt the water's hydrogen-bonding network to create a cavity for the hydrophobic phenyl and pyridine rings.

Solubility in DMSO

DMSO is an exceptional solvent for many drug candidates.[1][10]

-

Favorable Interactions: The large dipole of DMSO allows it to effectively solvate the pyridinium cation. The oxygen atom of DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the amine group.

-

Miscibility with Organic Moieties: The methyl groups and the overall structure of DMSO allow for favorable van der Waals interactions with the phenyl and pyridine rings.

Summary of Predicted Solubility

| Solvent | Type | Key Interactions | Predicted Solubility | Rationale |

| Water | Polar Protic | Ion-dipole, Hydrogen Bonding | Slight to Moderate | The ionic salt form promotes solubility, but the large hydrophobic rings limit it. |

| DMSO | Polar Aprotic | Ion-dipole, Dipole-dipole, H-bond Accepting | High | Effectively solvates both the ionic/polar and nonpolar regions of the molecule.[6][10] |

Experimental Determination of Solubility

For accurate, quantitative data, experimental measurement is essential. The two most common types of solubility measured are thermodynamic and kinetic.[7][11]

-

Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is the maximum concentration a compound can reach when excess solid is present. The "Shake-Flask Method" is the gold standard for this measurement.[11][12]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when added to a buffer from a concentrated DMSO stock solution. It is a non-equilibrium measurement widely used in high-throughput screening to identify compounds at risk of precipitating in aqueous assay conditions.[7][11]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is crucial for formulation and pre-clinical development.

Causality: The core principle is to allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation from the solution. This ensures the measured concentration is the true maximum solubility.

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg, accurately weighed) to a known volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) in a glass vial. The presence of visible, undissolved solid is required.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a rotator or shaker. The equilibration time is critical; 24-48 hours is typical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to sit undisturbed for a short period to let larger particles settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent.

-

Scientist's Note: Filtration can sometimes lead to compound loss through adsorption to the filter material. Centrifugation is often preferred. If filtering, it is wise to discard the first portion of the filtrate.

-

-

Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL or molarity using the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early discovery to flag potential issues when moving from a DMSO stock to an aqueous assay buffer.

Causality: This method identifies the point of supersaturation and precipitation. By rapidly adding a DMSO solution to an aqueous buffer, the solvent environment changes abruptly, and if the compound's concentration exceeds its aqueous solubility, it will precipitate, causing turbidity.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Serial Dilution & Addition: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations (e.g., from 200 µM down to <1 µM). The final percentage of DMSO should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.[7]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for precipitation to occur.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Visualizations: Structures and Workflows

Diagram: Solvation Mechanisms

Caption: Experimental workflow for the Shake-Flask solubility method.

Practical Considerations and Troubleshooting

-

Hygroscopic DMSO: Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture. This absorbed water can significantly reduce the solubility of hydrochloride salts. For best results, use anhydrous DMSO from a freshly opened bottle or stored under an inert gas (e.g., argon or nitrogen).

-

Precipitation upon Dilution: A compound that is highly soluble in DMSO may precipitate ("crash out") when the DMSO stock solution is diluted into an aqueous buffer for an assay. This is a common source of experimental artifacts. To mitigate this, use the lowest possible final DMSO concentration and consider pre-warming the aqueous buffer.

-

Stock Solution Storage: For long-term storage, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation from repeated freeze-thaw cycles.

Conclusion

This compound presents a dual solubility character. It is predicted to be highly soluble in DMSO, making DMSO an excellent choice for preparing concentrated stock solutions. Its aqueous solubility, while enhanced by the hydrochloride salt, is likely to be moderate due to the hydrophobic nature of its aromatic core. For all research and development applications, the theoretical assessments in this guide should be complemented by rigorous experimental determination. The provided protocols for thermodynamic and kinetic solubility offer robust frameworks for generating the high-quality, reproducible data necessary to advance the scientific investigation of this compound.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

OpenStax. 2.2 Water. [Link]

-

Wikipedia. 2-Phenylpyridine. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Phenylpyridin-4-amine. [Link]

-

PubChem, National Center for Biotechnology Information. N-phenylpyridin-4-amine. [Link]

-

ResearchGate. Drug Solubility in Water and Dimethylsulfoxide | Request PDF. [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

-

Khan Academy. Water as a solvent. [Link]

-

PubMed. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. [Link]

-

Biology LibreTexts. 2.15: Water - Water's Solvent Properties. [Link]

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Quora. Water is polar. What is its function as a solvent?. [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. N-phenylpyridin-4-amine | C11H10N2 | CID 89945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Target Identification and Validation of 2-Phenylpyridin-4-amine Hydrochloride

Abstract

The process of elucidating the molecular targets of a bioactive small molecule is a critical phase in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for understanding biological pathways and a potential starting point for therapeutic development. This guide provides a comprehensive, in-depth technical framework for the target identification and validation of 2-Phenylpyridin-4-amine hydrochloride. While the specific targets of this molecule are not yet fully elucidated in public literature, its chemical scaffold, featuring a phenyl-substituted pyridine amine, is a "privileged structure" found in numerous kinase inhibitors and other targeted agents. This document outlines a logical, multi-pronged strategy, beginning with computational prediction and progressing through rigorous in vitro and cell-based experimental validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final identified targets. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex but rewarding journey of small molecule target deconvolution.

Introduction: The Enigma of this compound

This compound is a small molecule whose biological activities and molecular targets are not extensively documented. However, its core structure is reminiscent of scaffolds known to interact with a variety of protein families. For instance, related N-phenylpyridin-2-amine derivatives have shown potential as kinase inhibitors, targeting key regulators of cellular processes like Aurora kinases and Cyclin-Dependent Kinases (CDKs)[1]. Furthermore, similar structures have been investigated for a range of other biological activities[2][3]. The hydrochloride salt form of the molecule suggests suitability for biological assays where aqueous solubility is paramount.

The fundamental challenge, and the objective of this guide, is to devise a systematic approach to answer the question: "What are the specific protein targets of this compound, and how can we validate these interactions to understand its mechanism of action?" This process is not merely a linear progression but an iterative cycle of hypothesis generation, testing, and refinement.

Phase I: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential targets. These in silico approaches leverage the vast amount of existing biological and chemical data to predict interactions.

Chemical Similarity and Ligand-Based Approaches

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry[4]. By comparing 2-Phenylpyridin-4-amine to databases of compounds with known targets, we can infer potential targets.

-

Methodologies:

-

2D and 3D Similarity Searching: Utilizing algorithms like Tanimoto similarity with molecular fingerprints (e.g., Morgan, MACCS keys) to search databases such as ChEMBL, PubChem, and BindingDB.

-

Pharmacophore Modeling: Identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of 2-Phenylpyridin-4-amine and searching for proteins with binding sites that accommodate this pharmacophore.

-

Machine Learning Models: Employing pre-trained models that have learned the relationships between chemical structures and biological targets to predict the probability of interaction with various proteins[4][5].

-

A variety of online tools and software platforms can facilitate these analyses, some of which are listed in the table below.

| Tool/Database | Primary Application | Key Features |

| ChEMBL | Bioactivity data mining | Large, curated database of compound activities against diverse targets. |

| PubChem | Chemical structure and bioactivity database | Extensive collection of compounds with links to literature and patents[6][7]. |

| SwissTargetPrediction | Ligand-based target prediction | Predicts targets based on a combination of 2D and 3D similarity. |

| TargetHunter | Chemogenomic database searching | Predicts targets by analyzing chemical and genomic data[5]. |

| Open Targets Platform | Target-disease association database | Integrates multiple data sources to link targets with diseases. |

Structure-Based Approaches: Reverse Docking

If a high-quality 3D structure of 2-Phenylpyridin-4-amine can be generated, reverse (or inverse) docking can be a powerful predictive tool. This involves docking the molecule against a library of protein structures to identify those with favorable binding energies.

-

Workflow:

-

Generate a low-energy 3D conformation of 2-Phenylpyridin-4-amine.

-

Select a library of protein crystal structures (e.g., from the Protein Data Bank, PDB) representing the "druggable genome."

-

Perform automated docking of the ligand into the binding sites of each protein in the library.

-

Score and rank the protein targets based on the predicted binding affinity.

-

This approach can help to identify potential "off-targets" as well as primary targets[5][8].

Phase II: In Vitro Target Identification - Experimental Confirmation of Direct Binding

In silico predictions must be validated experimentally to confirm a direct physical interaction between this compound and its putative targets. This phase employs a range of biochemical and proteomic techniques.

Affinity-Based Methods

These techniques rely on using the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

This is a classic and robust method for target identification[9][10][11]. It involves immobilizing the small molecule on a solid support and using it to "pull down" interacting proteins.

Detailed Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of 2-Phenylpyridin-4-amine with a linker arm at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. Covalently attach this linker to a solid support like agarose beads[12][13].

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads that have been derivatized with the linker alone or an inactive analogue of the compound.

-

Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the immobilized compound[10].

-

Elution: Elute the specifically bound proteins. This can be done by competing with a high concentration of free this compound or by using denaturing conditions (e.g., high salt, low pH, or SDS-PAGE loading buffer)[10][11].

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands that are present in the experimental sample but absent or significantly reduced in the negative control. Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS)[12].

Chemical proteomics offers a powerful and high-throughput approach to identify small molecule targets in complex biological matrices[14][15][16]. This can be done with or without a chemical probe.

-

Probe-Based Chemical Proteomics: Similar to affinity chromatography, this method uses a modified version of 2-Phenylpyridin-4-amine that includes not only a linker but also a reporter tag (like biotin) and often a photo-reactive crosslinking group[15][17]. The crosslinker, when activated by UV light, forms a covalent bond with the target protein, enabling the capture of even weak or transient interactions[17].

Label-Free Methods

These methods do not require modification of the small molecule, which is a significant advantage as it avoids the risk of altering the compound's binding properties.

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature[18][19][20].

Detailed Protocol: CETSA with Western Blot Readout

-

Treatment: Treat intact cells (or cell lysate) with this compound at a desired concentration. Use a vehicle (e.g., DMSO) as a negative control.

-

Heating: Aliquot the treated samples into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Lysis and Separation: Lyse the cells (if starting with intact cells) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific, putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

-

Analysis: Quantify the band intensities and plot them against temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the control indicates direct binding and stabilization of the target protein[19][21][22].

Phase III: Target Validation - Confirming Biological Relevance

Identifying a direct binding partner is a crucial step, but it does not prove that this interaction is responsible for the compound's observed biological effect. Target validation aims to establish this causal link.

Genetic Approaches

Genetic manipulation to alter the expression of the candidate target protein is a powerful way to validate its role.

The CRISPR/Cas9 system can be used to create a knockout of the gene encoding the putative target protein[23][][25][26]. If this compound loses its phenotypic effect in the knockout cells, it provides strong evidence that the knocked-out gene is its functional target.

Detailed Protocol: CRISPR/Cas9 Knockout Validation

-

gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a specific exon of the candidate gene.

-

Transfection: Transfect the target cells with a plasmid expressing both the Cas9 nuclease and the specific gRNA.

-

Clonal Selection: Select and expand single-cell clones.

-

Knockout Confirmation: Verify the knockout at the genomic level (sequencing), mRNA level (RT-qPCR), and protein level (Western blot).

-

Phenotypic Assay: Treat the confirmed knockout cells and the parental (wild-type) cells with this compound.

-

Analysis: If the phenotypic response observed in the wild-type cells is absent or significantly diminished in the knockout cells, the target is considered validated[27].

Detailed Protocol: siRNA Knockdown Validation

-

Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein levels by Western blot or mRNA levels by RT-qPCR.

-

Phenotypic Assay: Treat the siRNA-transfected cells with this compound and perform the relevant phenotypic assay.

-

Analysis: A reduction in the compound's effect in the cells with target knockdown, compared to the control, supports the target's role in the compound's mechanism of action[30][31][32].

Target Engagement Assays

These assays confirm that the compound binds to the target in a cellular context at concentrations that produce the phenotypic effect. CETSA, as described earlier, is a primary example of a target engagement assay[18]. An isothermal dose-response (ITDR) CETSA can be performed to determine the concentration at which the compound engages its target in cells[21].

Conclusion: Synthesizing the Evidence

The identification and validation of a small molecule's target is a multifaceted process that requires the convergence of evidence from computational, biochemical, and cellular approaches. For a molecule like this compound, this journey begins with building a set of data-driven hypotheses using in silico tools. These predictions are then rigorously tested through direct binding assays such as affinity chromatography and CETSA. Finally, genetic methods like CRISPR/Cas9 or siRNA are employed to confirm that the interaction with the identified target is indeed responsible for the molecule's biological activity. By following this integrated and self-validating workflow, researchers can confidently deconvolute the mechanism of action of novel bioactive compounds, paving the way for their use as chemical probes or as starting points for new therapeutic agents.

References

-

Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Source: MDPI. URL: [Link]

-

Title: The impact of CRISPR-Cas9 on target identification and validation. Source: PubMed. URL: [Link]

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery. Source: PMC - PubMed Central. URL: [Link]

-

Title: Chemical proteomics approaches for identifying the cellular targets of natural products. Source: Natural Product Reports (RSC Publishing). URL: [Link]

-

Title: Target Identification and Validation (Small Molecules). Source: University College London. URL: [Link]

-

Title: How does chemical proteomics enhance the accuracy of protein target identification? Source: Biotium BioTech. URL: [Link]

-

Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Source: ResearchGate. URL: [Link]

-

Title: Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Source: ACS Chemical Biology. URL: [Link]

-

Title: The Impact of CRISPR/Cas9 on Target Identification and Validation. Source: Labhoo. URL: [Link]

-

Title: CRISPR Cas9 Gene Editing. Source: Charles River Laboratories. URL: [Link]

-

Title: Identification of Direct Protein Targets of Small Molecules. Source: ACS Chemical Biology. URL: [Link]

-

Title: Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Source: ACS Publications. URL: [Link]

-

Title: Selected target prediction tools available on the Internet. Source: ResearchGate. URL: [Link]

-

Title: Target Identification and Validation in Drug Discovery. Source: Chemspace. URL: [Link]

-

Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: [Link]

-

Title: Computational/in silico methods in drug target and lead prediction. Source: Oxford Academic. URL: [Link]

-

Title: In Silico Target Prediction. Source: Creative Biolabs. URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI. URL: [Link]

-

Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Source: NIH. URL: [Link]

-

Title: Small molecule target identification using photo-affinity chromatography. Source: SciSpace. URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central. URL: [Link]

-

Title: Affinity Chromatography Protocol. Source: Conduct Science. URL: [Link]

-

Title: Identification of Direct Protein Targets of Small Molecules. Source: PMC - PubMed Central. URL: [Link]

-

Title: Affinity Chromatography. Source: Creative Biolabs. URL: [Link]

-

Title: A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells. Source: PubMed Central. URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]

-

Title: Cellular thermal shift assay. Source: Wikipedia. URL: [Link]

-

Title: 2.5 Validation of siRNA-mediated knockdown of COPI-specific target genes. Source: Bio-protocol. URL: [Link]

-

Title: Drug Target Identification Methods After a Phenotypic Screen. Source: Drug Hunter. URL: [Link]

-

Title: 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833. Source: PubChem - NIH. URL: [Link]

-

Title: 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Source: NIH. URL: [Link]

-

Title: 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Source: MDPI. URL: [Link]

-

Title: 2-Pyridinamine, 4-phenyl- | C11H10N2 | CID 109014. Source: PubChem - NIH. URL: [Link]

-

Title: Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Source: NIH. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylpyridin-4-amine | C11H10N2 | CID 2762833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pyridinamine, 4-phenyl- | C11H10N2 | CID 109014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]

- 17. scispace.com [scispace.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]

- 26. criver.com [criver.com]

- 27. selectscience.net [selectscience.net]

- 28. thermofisher.com [thermofisher.com]

- 29. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bio-protocol.org [bio-protocol.org]

Biological Activity Screening of 2-Phenylpyridin-4-amine hydrochloride: A Strategic Approach for Target Identification and Mechanistic Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This technical guide presents a comprehensive, tiered strategy for the biological activity screening of 2-Phenylpyridin-4-amine hydrochloride, a representative compound of this class. We outline a logical progression from broad phenotypic screening to specific target deconvolution, designed to efficiently identify potential therapeutic applications, with a focus on oncology. The narrative provides not only detailed, field-tested protocols for key assays—including cell viability, apoptosis induction, and kinome profiling—but also elucidates the scientific rationale behind each experimental choice. This document is intended to serve as a practical guide for researchers in drug discovery, furnishing them with the foundational knowledge and methodological detail required to systematically evaluate novel chemical entities.

Introduction: The Rationale for Screening this compound

The pyridine ring is a cornerstone heterocyclic motif in pharmacology, present in a vast array of approved drugs.[1] When functionalized with a phenyl group at the 2-position and an amine at the 4-position, the resulting 2-phenylpyridin-4-amine core presents a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors. This arrangement is highly conducive to binding within the active sites of various enzymes, particularly protein kinases.

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and scaffolds that can effectively mimic the hinge-binding motif of ATP are of high interest.[3] The N-phenylpyridin-2-amine scaffold, a close structural relative, is a well-established "privileged structure" in the design of potent kinase inhibitors.[1] Given this precedent, we hypothesize that this compound possesses the potential to modulate kinase activity and, consequently, impact cancer cell proliferation.

This guide details a systematic workflow to test this hypothesis, moving from a broad assessment of cytotoxic activity to the identification of specific molecular targets. This tiered approach ensures that resources are allocated efficiently, generating robust, actionable data at each stage of the investigation.

A Tiered Strategy for Biological Activity Screening

A successful screening campaign does not rely on a single assay but rather on a logical cascade of experiments. This approach, outlined below, allows for the progressive characterization of a compound's activity, with each tier informing the next. The data generated provides a holistic view, from cellular phenotype to molecular mechanism.

Caption: A four-tiered workflow for compound screening.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the assays proposed in the screening cascade. These protocols are designed to be self-validating, incorporating necessary controls for robust data interpretation.

Tier 1 Protocol: Broad Cell Viability Screening via XTT Assay

Causality: The initial step is to determine if the compound has any general cytotoxic or anti-proliferative effects. A broad panel of cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia) is used to identify potential areas of sensitivity. The XTT assay is chosen over the MTT assay as the resulting formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling errors and improving throughput.[4][5]

Caption: Step-by-step workflow of the XTT cell viability assay.[6]

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM to 1 nM).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include necessary controls:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%).

-

Untreated Control: Cells in medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).

-

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Color Development: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent to a colored formazan product.[5]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2 Protocol: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Causality: If the compound is cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer drugs.[7] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic pathway.[8] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures this activity directly.[7]

Caption: Caspase-3/7 are central executioners of apoptosis.

Methodology:

-

Cell Seeding and Treatment: Seed a sensitive cell line (identified in Tier 1) in a white-walled 96-well plate. Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time course (e.g., 6, 12, 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control. A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.

Tier 3 Protocol: Target Deconvolution via Kinome Profiling

Causality: Having established a relevant cellular phenotype (cytotoxicity via apoptosis), the next critical step is to identify the direct molecular target(s). Given the aminopyridine scaffold, a kinome-wide screen is the most logical approach for target deconvolution.[3] This can be efficiently performed using established commercial services that offer panels of hundreds of purified kinases.[9][10] These services typically use biochemical assays (e.g., radiometric or fluorescence-based) to measure the ability of a compound to inhibit the activity of each kinase in the panel.[11][12]

Methodology (Conceptual):

-

Compound Submission: Provide this compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., Eurofins Discovery's KINOMEscan®, Reaction Biology, Pharmaron).[9][13]

-

Screening: The CRO will typically perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).

-

Data Reporting: The primary output is reported as the percent inhibition for each kinase at the tested concentration.

-

Hit Identification: "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

-

Follow-up (Kᵢ Determination): For the most promising hits, a dose-response experiment is conducted to determine the inhibitor constant (Kᵢ) or IC₅₀ value, which provides a quantitative measure of potency. This is crucial for comparing the potency against different kinases and ensuring the data is comparable across different studies.[14]

Tier 4 Protocol: Cellular Target Engagement Validation

Causality: A positive result in a biochemical assay (Tier 3) demonstrates that the compound can inhibit a purified kinase. However, it does not prove that the compound engages this target within the complex environment of a living cell. Cellular target engagement assays are required for this validation. One powerful technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Methodology (Conceptual):

-

Cell Treatment: Treat intact cells with this compound at a relevant concentration, alongside a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Target Detection: Analyze the amount of the soluble target kinase remaining at each temperature using a specific antibody via Western blot or ELISA.

-

Data Analysis: In the presence of the compound, the target kinase should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms that the compound is binding to and stabilizing its target in a cellular context.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format.

Table 1: Tier 1 - Representative Cell Viability Data (IC₅₀)

| Cell Line | Tissue of Origin | IC₅₀ (µM) for 2-Phenylpyridin-4-amine HCl |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.1 |

| HCT116 | Colon Carcinoma | 4.5 |

| K562 | Chronic Myelogenous Leukemia | 0.9 |

| HeLa | Cervical Carcinoma | > 50 |

Interpretation: The compound shows potent anti-proliferative activity against the K562 leukemia cell line, with moderate activity against lung and colon cancer lines. The HeLa cell line is resistant. This profile suggests a degree of selectivity and prioritizes the K562 line for follow-up mechanistic studies.

Table 2: Tier 3 - Representative Kinome Profiling "Hit" Data

| Kinase Target | Gene Symbol | % Inhibition @ 1 µM | Follow-up Kᵢ (nM) |

| Abelson murine leukemia viral oncogene homolog 1 | ABL1 | 98% | 25 |

| BCR-ABL1 Fusion Protein (T315I mutant) | ABL1 (T315I) | 25% | > 1000 |

| Src Proto-Oncogene, Non-Receptor Tyrosine Kinase | SRC | 75% | 250 |

| LYN Proto-Oncogene, Src Family Tyrosine Kinase | LYN | 68% | 310 |

Interpretation: The primary hit is ABL1 kinase, with a potent Kᵢ of 25 nM. This aligns with the strong cellular activity observed in the K562 cell line, which is driven by the BCR-ABL1 fusion oncoprotein. The compound is significantly less active against the common T315I resistance mutant. It also shows weaker off-target activity against other Src-family kinases.

Conclusion and Future Directions

The systematic screening cascade described in this guide provides a robust framework for characterizing the biological activity of novel compounds like this compound. The hypothetical data presented illustrates a successful outcome, identifying the compound as a potent inhibitor of ABL1 kinase with corresponding anti-proliferative activity in a relevant cancer cell model.

Following this initial screening, future directions in a drug discovery program would include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency against ABL1 and selectivity over other kinases.[15]

-

ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of BCR-ABL1 driven leukemia to determine its therapeutic potential.

By following a logical, evidence-based screening strategy, researchers can efficiently translate a promising chemical scaffold into a viable lead candidate for further drug development.

References

- Vertex AI Search. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy - PubMed.

- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.

- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.

- PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.

- Promega Corporation. (n.d.). Apoptosis Assays.

- ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

- Sigma-Aldrich. (n.d.). Cell-Based Assays.

- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.

- American Association for Cancer Research. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery.

- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).

- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- MtoZ Biolabs. (n.d.). Kinome Profiling Service.

- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.

- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.

- Pharmaron. (n.d.). Kinase Panel Profiling.

- PubMed Central. (2018, November 29). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.

- PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays.

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.

- Promega Corporation. (2017, September 15). Detecting Apoptosis in Real Time.

- Benchchem. (n.d.). 2-Phenylpyrimidin-4-amine | CAS 33630-25-0.

- MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- PubChem. (n.d.). 2-Phenylpyridin-4-amine.

- Promega Corporation. (n.d.). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.

- Benchchem. (n.d.). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.

- Synchem. (n.d.). 4-Amino-2-phenylpyridine.

- PubChem. (n.d.). 2-Pyridinamine, 4-phenyl-.

- CymitQuimica. (n.d.). This compound.

- PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

- ResearchGate. (2025, August 5). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4.

- PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.

- ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- International Journal of ChemTech Research. (n.d.). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. assayquant.com [assayquant.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. pharmaron.com [pharmaron.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Technical Guide: A Methodological Framework for Validating 2-Phenylpyridin-4-amine Hydrochloride as a Novel TMEM175 Inhibitor

An in-depth technical guide by a Senior Application Scientist.

Abstract

Transmembrane protein 175 (TMEM175) has emerged as a critical lysosomal potassium (K+) channel, playing a pivotal role in maintaining lysosomal pH homeostasis and cellular health. Its dysfunction is genetically and functionally linked to the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease, making it a high-value target for therapeutic intervention. This guide presents a rigorous, multi-tiered methodological framework for the evaluation and validation of 2-Phenylpyridin-4-amine hydrochloride, a novel small molecule, as a potential inhibitor of TMEM175. We provide detailed, field-proven protocols, from initial high-throughput screening assays to definitive electrophysiological characterization, designed to establish a robust data package for assessing compound potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators for lysosomal ion channels.

Introduction: The Therapeutic Rationale for TMEM175 Inhibition

TMEM175 is a lysosome-resident K+ channel that is essential for regulating the lysosomal membrane potential and the activity of the V-ATPase proton pump. This regulation is critical for maintaining the acidic environment required for the function of more than 50 lysosomal hydrolases. Genetic variants of TMEM175 that impair its channel function are associated with a significantly increased risk of Parkinson's disease (PD). In cellular models of PD, deficient TMEM175 activity leads to impaired lysosomal function, defective autophagy, and the accumulation of alpha-synuclein aggregates—a hallmark of the disease.